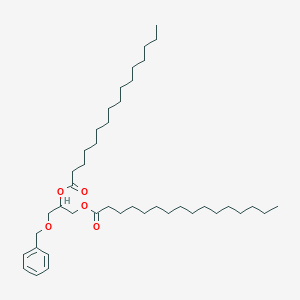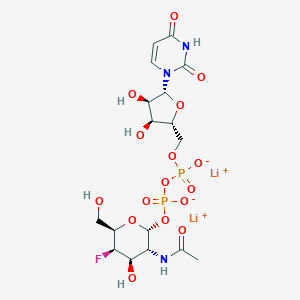![molecular formula C22H17FN2O B054665 8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline CAS No. 124428-19-9](/img/structure/B54665.png)
8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the biphenyl and fluoro groups in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinazoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation . The biphenyl and fluoro groups enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline-4-one: A simpler quinazoline derivative with known anticancer properties.
4-(4-Bromophenyl)-2-(1,1’-biphenyl)-quinazoline: A structurally similar compound with different substituents that affect its chemical properties and biological activities.
1,2,4-Triazolo[4,3-c]quinazoline: Another heterocyclic compound with a triazole ring fused to the quinazoline core, showing distinct photophysical properties.
Uniqueness
Quinazoline, 4-(2-(1,1’-biphenyl)-4-ylethoxy)-8-fluoro- stands out due to the presence of both biphenyl and fluoro groups, which enhance its chemical stability, binding affinity, and biological activity. These features make it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
124428-19-9 |
|---|---|
Molekularformel |
C22H17FN2O |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
8-fluoro-4-[2-(4-phenylphenyl)ethoxy]quinazoline |
InChI |
InChI=1S/C22H17FN2O/c23-20-8-4-7-19-21(20)24-15-25-22(19)26-14-13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-12,15H,13-14H2 |
InChI-Schlüssel |
JYAPXXSIEYEUPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCOC3=NC=NC4=C3C=CC=C4F |
| 124428-19-9 | |
Synonyme |
4-(2-(1,1'-Biphenyl)-4-ylethoxy)-8-fluoroquinazoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)





![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-3,4-bis(phenylmethoxy)benzeneacetamide](/img/structure/B54612.png)

